molecular formula C14H24N4O4 B2369344 Tert-butyl N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]carbamate CAS No. 2138280-27-8

Tert-butyl N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]carbamate

Cat. No. B2369344
CAS RN: 2138280-27-8
M. Wt: 312.37
InChI Key: VPQCDOGFYBVWBJ-IVZWLZJFSA-N
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Description

Tert-butyl N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]carbamate is a pharmaceutical intermediate compound used in the preparation of Edoxaban . Edoxaban is an oral anticoagulant drug used for the treatment of strokes due to blood clots, thrombosis, heart disease, and cirrhosis of the liver .

Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogues

Tert-butyl N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]carbamate plays a critical role as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure is pivotal for ensuring the correct substitution on the cyclopentane ring (Ober, Marsch, Harms, & Carell, 2004).

Diels-Alder Reaction Applications

This compound is also significant in the Diels-Alder reactions, particularly in the preparation of various heterocyclic compounds. It forms part of the synthetic pathways for creating complex molecular structures that have applications in medicinal chemistry and material science (Padwa, Brodney, & Lynch, 2003).

Role in Palladium Complexes

In organometallic chemistry, this compound is used in the synthesis of palladium(II) complexes. These complexes, featuring triazole-based N-heterocyclic carbene ligands, are notable for their catalytic performance in cross-coupling reactions, which are fundamental in pharmaceutical and fine chemical synthesis (Turek et al., 2014).

Antitumor Activity

A derivative of this compound has demonstrated antitumor activity. The structure and crystallography of such derivatives have been studied to understand their interactions in biological systems, showing promising results against specific cancer cell lines (Ye et al., 2015).

Structural Characterization

Structural characterization using advanced techniques like 2D heteronuclear NMR experiments has provided deeper insights into the molecular structure of related compounds, which is crucial for designing effective pharmaceutical agents (Aouine et al., 2016).

Synthesis of 1,2,4-Triazole Derivatives

The compound is involved in the synthesis of 1,2,4-triazole derivatives, which have various applications including as intermediates in pharmaceuticals and agrochemicals (Zelenov et al., 2014).

properties

IUPAC Name

tert-butyl N-[[(1R,2R,4S)-2-hydroxy-4-(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)cyclopentyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O4/c1-14(2,3)22-13(21)15-7-9-5-8(6-10(9)19)11-16-17-12(20)18(11)4/h8-10,19H,5-7H2,1-4H3,(H,15,21)(H,17,20)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQCDOGFYBVWBJ-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CC1O)C2=NNC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1C[C@@H](C[C@H]1O)C2=NNC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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